molecular formula C21H17BrN6O3 B2917193 9-benzyl-3-(5-bromo-2-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione CAS No. 921810-76-6

9-benzyl-3-(5-bromo-2-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No.: B2917193
CAS No.: 921810-76-6
M. Wt: 481.31
InChI Key: RMQURIFFILORLL-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopurine-dione class, characterized by a fused triazole-purine core substituted with a benzyl group at position 9, a 5-bromo-2-methoxyphenyl moiety at position 3, and a methyl group at position 3. The benzyl group contributes to lipophilicity, which may impact membrane permeability.

Properties

IUPAC Name

5-benzyl-8-(5-bromo-2-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN6O3/c1-26-19-16(18(29)23-21(26)30)27(11-12-6-4-3-5-7-12)20-25-24-17(28(19)20)14-10-13(22)8-9-15(14)31-2/h3-10H,11H2,1-2H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQURIFFILORLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=C(C=CC(=C4)Br)OC)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-benzyl-3-(5-bromo-2-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a substituted purine derivative, followed by the introduction of the triazole ring through cyclization reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

9-benzyl-3-(5-bromo-2-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

9-benzyl-3-(5-bromo-2-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 9-benzyl-3-(5-bromo-2-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of various functional groups allows for multiple modes of interaction, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related triazolopurine-diones and carbazole derivatives are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Spectral Data (¹H-NMR, MS)
Target Compound Triazolopurine-dione 5-Bromo-2-methoxyphenyl, benzyl, methyl ~500 (estimated) Not reported Anticipated δ: Br-C6H3(OCH3) ~6.9–7.8; CH3 ~2.5–3.0
9-(2-Chlorobenzyl)-3-(4-Methoxyphenyl)-5-Methyl-Triazolo[4,3-e]Purine-6,8-Dione Triazolopurine-dione 4-Methoxyphenyl, 2-chlorobenzyl, methyl ~475 (estimated) Not reported δ (OCH3): ~3.8; aromatic protons: 7.1–8.3
1,4-Dimethyl-3-Nitro-6-(2’-Fluoro-5'-Methoxyphenyl)-9H-Carbazole (7b) Carbazole 2-Fluoro-5-methoxyphenyl, nitro, methyl 363 (M+• = 364) 240 δ (OCH3): 3.80; aromatic: 7.14–8.36; MS: m/z 364 (M++1)
6-(4’-Methoxy-Phenyl)-1,4-Dimethyl-9-Tert-Butoxycarbonyl-9H-Carbazole (9b) Carbazole 4-Methoxyphenyl, tert-butoxycarbonyl 401 (M+•) 122 δ (OCH3): 3.47; aromatic: 7.44–8.36; MS: m/z 401 (M+•)

Key Differences:

Core Structure: The target compound’s triazolopurine-dione core differs from carbazole derivatives (e.g., 7b, 9b), which feature a tricyclic aromatic system.

Substituent Effects :

  • Halogenation : The 5-bromo group in the target compound increases molecular weight and polarizability compared to the 2-chloro analog in . Bromine’s larger atomic radius may enhance hydrophobic interactions in binding pockets.
  • Methoxy Positioning : The 2-methoxy group in the target compound vs. 4-methoxy in alters steric hindrance and electronic effects (e.g., para-methoxy is stronger electron-donating).
  • Benzyl vs. tert-Butoxycarbonyl : The benzyl group in the target compound enhances lipophilicity relative to the carbazole derivative 9b’s tert-butoxycarbonyl group, which may improve metabolic stability .

Synthetic Yields :

  • Carbazole derivatives (e.g., 7b, 45% yield; 9b, 70% yield) suggest that bulky substituents (e.g., bromo, tert-butoxycarbonyl) may reduce yields compared to simpler analogs. The target compound’s synthesis likely requires optimized coupling conditions.

Spectroscopic Signatures :

  • The 5-bromo-2-methoxyphenyl group in the target compound would show distinct ¹H-NMR aromatic splitting patterns (e.g., meta-bromo coupling) compared to the 4-methoxyphenyl group in , which exhibits simpler para-substituted symmetry.

Research Findings and Implications

  • Bioactivity Trends: Triazolopurine-diones with halogenated aryl groups (e.g., bromo, chloro) often exhibit enhanced kinase inhibitory activity compared to non-halogenated analogs due to improved target binding via halogen bonds .
  • Metabolic Stability : The benzyl group in the target compound may confer resistance to oxidative metabolism compared to tert-butoxycarbonyl-protected carbazoles, which are prone to deprotection .
  • Structural analogs with polar substituents (e.g., 9c’s aldehyde group) show improved solubility but reduced stability .

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